molecular formula C9H14O5 B1588201 2-Butenedioic acid (Z)-, monoethyl ester, polymer with methoxyethene CAS No. 25087-06-3

2-Butenedioic acid (Z)-, monoethyl ester, polymer with methoxyethene

Cat. No. B1588201
CAS RN: 25087-06-3
M. Wt: 202.2 g/mol
InChI Key: UVHQXWILFGUDTA-LNKPDPKZSA-N
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Description

This compound is used in various applications such as denture adhesive base, controlled-release coating, enteric coating, ostomy adhesive, transdermal patch, toothpaste, mouthwash, and transdermal gel . It is also a film former with good clarity, adhesion, and moisture resistance .


Synthesis Analysis

The synthesis of this compound involves the polymerization of 2-Butenedioic acid (Z)-, monoethyl ester with methoxyethene .


Molecular Structure Analysis

The linear formula of this compound is [CH2CH(OCH3)CH(CO2R)CH(CO2R)]n, where R = H or -CH2CH3 . This indicates that it is a polymer with repeating units of 2-Butenedioic acid (Z)-, monoethyl ester and methoxyethene.


Physical And Chemical Properties Analysis

This compound is a liquid with an average molecular weight of 130,000 by LS. It has a refractive index of 1.419 and a density of 0.983 g/mL at 25 °C. It has an acid number of 275‑300 mg KOH/g .

Scientific Research Applications

Synthesis and Characterization

  • Complex Formation with Tetravalent Metals : Research demonstrates the synthesis and spectroscopic study of 2-Butenedioic acid (Z)-monophenyl ester and its complexes with tetravalent thorium and cerium. These complexes, characterized by spectroscopic studies, show the coordination of ethereal oxygen besides the bidentate carboxylate to the central metal ions, providing insights into the molecular structure and potential applications in materials science (Zheng et al., 2006).

Applications in Photodynamic Therapy

  • Synthesis for Photodynamic Therapy : A novel approach involved incorporating benzenedinitrile into a methacrylate monomer to synthesize polymers with Zn(II)phthalocyanine (ZnPc) side-chains. These polymers, characterized for their singlet oxygen generation, offer a new method to fabricate materials for photodynamic therapy, showcasing the utility of such polymers in medical applications (Wang et al., 2014).

Enhancing Optoelectronic Properties for Solar Cells

  • Optoelectronic Properties Enhancement : A study focused on the synthesis of a copolymer based on Poly(2-methoxy-5-(2-ethyl-hexyloxy)-1,4-phenylene-vinylene) (MEH-PPV) and poly(3-hexylthiophene) (P3HT), aimed at enhancing the optoelectronic properties for organic photovoltaic cells. This research highlights the potential of incorporating specific polymers to improve the efficiency of solar cells (Ltayef et al., 2022).

Fatty Acid Derived Polymers

  • Biobased Polycarbonates and Poly(ester carbonate)s : Utilizing fatty acid derivatives, research has successfully synthesized polycarbonates and poly(ester carbonate)s, demonstrating the versatility and potential of such materials for sustainable development. These polymers exhibit good thermal stability and low glass transition temperatures, indicating their applicability in various industries (More et al., 2011).

Zwitter-Ionic Polymer for Polymer Solar Cells

  • Electron Transportation Layer in Solar Cells : A study introduced a zwitter-ionic polymer as an effective electron transportation layer (ETL) in polymer solar cells. This advancement demonstrates the potential of zwitter-ionic polymers in enhancing the performance of solar cells, contributing to the development of more efficient renewable energy sources (Chen et al., 2017).

Future Directions

The future directions for this compound could involve exploring new applications in various fields such as pharmaceuticals, cosmetics, and materials science. Its properties such as good clarity, adhesion, and moisture resistance make it a promising candidate for these applications .

properties

IUPAC Name

(Z)-4-ethoxy-4-oxobut-2-enoic acid;methoxyethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4.C3H6O/c1-2-10-6(9)4-3-5(7)8;1-3-4-2/h3-4H,2H2,1H3,(H,7,8);3H,1H2,2H3/b4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHQXWILFGUDTA-LNKPDPKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)O.COC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\C(=O)O.COC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25087-06-3
Record name Methyl vinyl ether-monoethyl maleate copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25087-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gantrez ES 225

CAS RN

25087-06-3
Record name Gantrez ES 225
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2Z)-, 1-ethyl ester, polymer with methoxyethene
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl Ester of PVM/MA Copolymer
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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